2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic compound notable for its potential biological applications. Its molecular formula is , and it has a molecular weight of approximately 378.47 g/mol. This compound is classified under the category of thioamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide typically involves several key steps:
Technical details regarding specific reaction conditions such as temperature, solvent choice, and reaction time can vary based on laboratory protocols and desired yields.
The molecular structure of 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide can be represented using various structural formulas:
InChI=1S/C19H22N4O3S/c1-12-5-4-11(13(2)20)8-17(12)23-22-21-18(24)25-14(3)15(6)16(7)19(21)22/h4-8H,9H2,1-3H3,(H,20,24)
COC1=CC=CC(=C1)C2=NN=C(NC(=O)C(COC)=C2S)C=C2
These representations provide insight into the arrangement of atoms and functional groups within the molecule.
The chemical reactivity of 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide can be explored through various reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide in biological systems may involve:
Data from biological assays would be necessary to elucidate specific pathways and targets affected by this compound.
The physical and chemical properties of 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide include:
These properties are crucial for its handling and application in research settings.
The applications of 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide are primarily in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: